Cefiximtrihydrat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

FK-027 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung bei der Untersuchung von β-Lactam-Antibiotika und deren Synthese verwendet.

Biologie: FK-027 wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.

Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen zu bewerten.

Industrie: FK-027 wird im industriellen Maßstab zur Verwendung in Pharmazeutika hergestellt

5. Wirkmechanismus

FK-027 übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand essentiell sind. Diese Hemmung führt zur Schwächung der Zellwand und letztendlich zur Lyse und zum Tod der Bakterienzelle .

Wirkmechanismus

Target of Action

Cefixime trihydrate primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .

Mode of Action

Cefixime trihydrate, being a third-generation cephalosporin, inhibits the PBPs . This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The beta-lactam ring of cefixime binds to the PBPs, leading to bacterial cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by cefixime trihydrate is the synthesis of the bacterial cell wall . By inhibiting the PBPs, cefixime prevents the formation of the final 3D structure of the bacterial cell wall, thereby inhibiting bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

Cefixime trihydrate exhibits an absorption rate of 40% to 50% . Its capsule form has a reduced area under the curve (auc) and maximum concentration (cmax) when taken with food . It is widely distributed throughout the body and reaches therapeutic concentration in most tissues and body fluids . About 50% of the absorbed dose is excreted in the urine as active drug, and 10% is excreted in the feces . The elimination half-life varies, with an average of 3 to 4 hours in individuals with normal renal function .

Result of Action

The result of cefixime trihydrate’s action is the loss of bacterial cell wall integrity, leading to bacterial cell death . This makes it effective against both gram-positive and gram-negative bacterial infections .

Action Environment

The action of cefixime trihydrate can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect the stability of cephalosporins . Third-generation cephalosporins like cefixime have been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins . Additionally, the bioavailability of cefixime can be affected by food intake .

Biochemische Analyse

Biochemical Properties

The beta-lactam ring of Cefixime inhibits bacterial cell wall synthesis by binding to these PBPs, which then results in lysis . This interaction disrupts the final 3D structure of the bacterial cell wall, inhibiting bacterial cell wall peptidoglycan synthesis .

Cellular Effects

Cefixime trihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it impairs cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This effect is particularly pronounced in gram-positive and gram-negative bacterial infections, including skin infections, resistant bacteria, and meningitis .

Molecular Mechanism

The molecular mechanism of action of Cefixime trihydrate involves the inhibition of cell wall synthesis in bacteria. The beta-lactam ring of Cefixime binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the disruption of the bacterial cell wall and eventually leads to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cefixime trihydrate have been observed to change over time. For instance, the concentration of Cefixime trihydrate decreases gradually with time when reconstituted with distilled water and stored at different conditions . Moreover, the stability of Cefixime trihydrate has been enhanced through the formulation of ternary inclusion complexes, which have shown improved physicochemical stability compared to the pure drug .

Metabolic Pathways

There is no evidence of metabolism of Cefixime trihydrate in vivo . This means that Cefixime trihydrate does not appear to be significantly metabolized within the body. Instead, about 23% of an absorbed dose of Cefixime is excreted unchanged in the urine within 24 hours .

Transport and Distribution

Cefixime trihydrate is slowly and incompletely absorbed from the gastrointestinal tract after oral administration . This is due to its poor water solubility. The formulation of ternary inclusion complexes has been shown to enhance the apparent solubility of Cefixime trihydrate, leading to improved oral bioavailability .

Subcellular Localization

As an antibiotic, Cefixime trihydrate does not have a specific subcellular localization within human or animal cells. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Vorbereitungsmethoden

The synthesis of FK-027 involves several steps:

Starting Material: The process begins with 7-(5-amino-5-carboxypentanamido)-3-hydroxymethyl-3-cephem-4-carboxylic acid.

Benzoylation: This compound is first reacted with benzoyl chloride in acetone-water, followed by diphenyldiazomethane to form benzhydryl 7-[5-benzamido-5-(benzhydryloxycarbonyl)pentanamido]-3-hydroxymethyl-3-cephem-4-carboxylate.

Chloromethylation: The resulting product is then treated with phosphorus pentachloride to obtain the corresponding chloromethyl derivative.

Phosphonium Salt Formation: This derivative is reacted with triphenyl phosphine and sodium iodide in dimethylformamide to yield the phosphonium iodide.

Wittig Condensation: The phosphonium iodide undergoes a Wittig condensation with formaldehyde in methylene chloride to form benzhydryl-7-[5-benzamido-5-(benzhydryloxycarbonyl)pentanamido]-3-vinyl-3-cephem-4-carboxylate.

Cleavage and Condensation: The cleavage of this compound with phosphorus trichloride-pyridine in methylene chloride gives benzhydryl 7-amino-3-vinyl-3-cephem-4-carboxylate, which is then condensed with 2-(tert-butoxycarbonylmethoxyimino)-2-(2-formamidothiazol-4-yl)acetic acid.

Hydrolysis and Deprotection: The final steps involve hydrolysis with hydrochloric acid in methanol and deprotection with trifluoroacetic acid in anisole to yield FK-027

Analyse Chemischer Reaktionen

FK-027 unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine häufige Reaktion für diese Verbindung ist.

Reduktion: Reduktionsreaktionen sind ebenfalls möglich, aber weniger häufig.

Substitution: FK-027 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Hydrolyse: Die Verbindung ist anfällig für Hydrolyse, insbesondere unter sauren oder basischen Bedingungen, was zum Abbau des β-Lactamrings führt

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Phosphorpentachlorid, Triphenylphosphin, Natriumiodid und Formaldehyd. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

FK-027 ähnelt anderen Cephalosporinen der dritten Generation wie Cefotaxim und Ceftriaxon. Es hat jedoch einzigartige Eigenschaften, die es auszeichnen:

Orale Bioverfügbarkeit: Im Gegensatz zu Cefotaxim und Ceftriaxon ist FK-027 oral bioverfügbar, was es für die ambulante Behandlung bequemer macht.

Aktivitätsspektrum: FK-027 hat ein breites Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Stämme, die gegen andere Cephalosporine resistent sind

Ähnliche Verbindungen umfassen:

- Cefotaxim

- Ceftriaxon

- Cefuroxim

- Cephalexin

- Cefaclor .

Eigenschaften

Key on ui mechanism of action |

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. |

|---|---|

CAS-Nummer |

125110-14-7 |

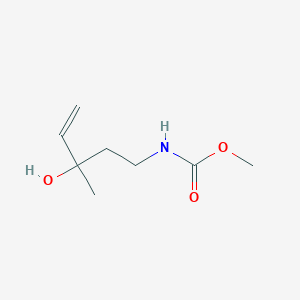

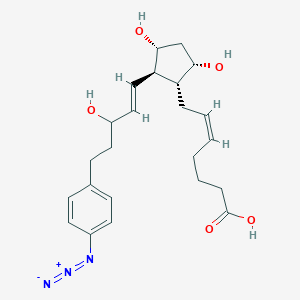

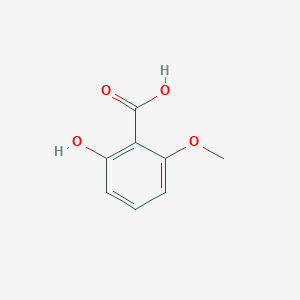

Molekularformel |

C16H17N5O8S2 |

Molekulargewicht |

471.5 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |

InChI-Schlüssel |

HPRLWADTNARROR-JUZDKLSSSA-N |

SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |

Isomerische SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |

Kanonische SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |

melting_point |

218-225 °C 218 - 225 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Löslichkeit |

1.04e-01 g/L |

Synonyme |

(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefixime Trihydrate exert its antibacterial effect?

A1: Cefixime Trihydrate, a third-generation cephalosporin antibiotic, acts by inhibiting the enzyme transpeptidase, a crucial component in the synthesis of bacterial cell walls. [, , , , , , , ] By binding to transpeptidase, Cefixime Trihydrate prevents the cross-linking of peptidoglycans, leading to a weakened cell wall and ultimately bacterial cell death.

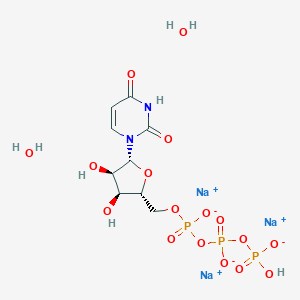

Q2: What is the molecular formula and weight of Cefixime Trihydrate?

A2: The molecular formula of Cefixime Trihydrate is C16H15N5O7S2 ⋅ 3H2O, and its molecular weight is 507.50 g/mol. []

Q3: What spectroscopic techniques are commonly employed to characterize Cefixime Trihydrate?

A3: Researchers utilize a range of spectroscopic techniques, including UV-Visible spectrophotometry, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD), to characterize Cefixime Trihydrate. [, , , , , , , , , , , , , , , , , ] UV-Visible spectrophotometry is particularly useful for quantitative analysis and assessing degradation products. FT-IR spectroscopy provides information about the functional groups present in the molecule, while XRD helps determine the crystal structure and polymorphism.

Q4: How does the presence of pharmaceutical excipients affect the stability of Cefixime Trihydrate?

A4: Studies have shown that certain excipients can influence the degradation rate of Cefixime Trihydrate under stress conditions like sunlight, UV light, and heat. [] Some excipients may act as stabilizers, while others might accelerate degradation. Therefore, careful selection of excipients is crucial during formulation development.

Q5: What are the common degradation pathways of Cefixime Trihydrate under stress conditions?

A5: Cefixime Trihydrate is susceptible to degradation under exposure to sunlight, UV light, and heat, leading to the formation of various degradation products. [, ] The specific degradation pathways and products can vary depending on the type and intensity of the stress condition.

Q6: What is the solubility profile of Cefixime Trihydrate?

A6: Cefixime Trihydrate exhibits limited solubility in water, posing challenges for achieving desired bioavailability. [, , , ] It is soluble in methanol but practically insoluble in water. []

Q7: What strategies are employed to enhance the solubility and dissolution rate of Cefixime Trihydrate?

A7: Various techniques are employed to enhance Cefixime Trihydrate solubility and dissolution, including:

- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier, such as urea or polyethylene glycols (PEG), to improve its wettability and dissolution. [, , , , ]

- Hydrotropic solubilization: Utilizing hydrotropic agents like sodium acetate trihydrate can significantly enhance the aqueous solubility of Cefixime Trihydrate. []

Q8: What types of formulations have been explored for Cefixime Trihydrate delivery?

A8: Researchers have investigated various formulations for Cefixime Trihydrate delivery, including:

- Tablets: Conventional, bilayer, floating, and sustained-release matrix tablets have been developed. [, , , ] These formulations aim to improve drug release profiles and potentially reduce dosing frequency.

- Gels: Topical gels loaded with Cefixime Trihydrate have shown promise for treating bacterial wound infections. []

- Transdermal patches: Chitosan-alginate transdermal patches have been explored to deliver Cefixime Trihydrate directly to the systemic circulation, potentially offering advantages like sustained release and improved patient compliance. [, ]

- Microspheres: Microencapsulation of Cefixime Trihydrate in natural and synthetic polymers has been investigated as a means to achieve controlled drug release and target specific tissues. []

Q9: What analytical methods are commonly employed for the quantification of Cefixime Trihydrate in pharmaceutical formulations?

A9: Several analytical methods are used for Cefixime Trihydrate quantification:

- High-Performance Liquid Chromatography (HPLC): This versatile technique, particularly RP-HPLC, is widely used for separating and quantifying Cefixime Trihydrate in pharmaceutical formulations and biological samples. [, , , , , ]

- UV-Visible Spectrophotometry: This method offers simplicity and cost-effectiveness for quantifying Cefixime Trihydrate, especially in combination with derivative spectrophotometry or absorbance ratio methods to overcome interference from other components. [, , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and efficient approach for the separation and quantification of Cefixime Trihydrate, particularly in combination with densitometry. [, , , ]

Q10: What are the key considerations for analytical method validation of Cefixime Trihydrate assays?

A10: Analytical method validation for Cefixime Trihydrate assays needs to adhere to ICH guidelines and demonstrate:

Q11: What techniques are used to analyze the degradation products of Cefixime Trihydrate?

A11: HPLC and TLC are common techniques for separating and identifying the degradation products of Cefixime Trihydrate formed under stress conditions. [] These methods allow researchers to assess the stability of the drug and develop stable formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)